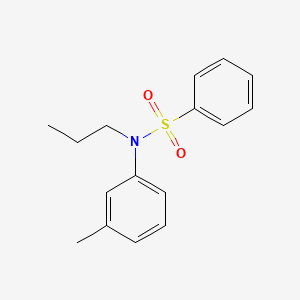
1-(2-chlorobenzyl)-4-cycloheptylpiperazine
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-cycloheptylpiperazine (CBP) is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. CBP is a versatile compound that exhibits a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(2-chlorobenzyl)-4-cycloheptylpiperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-cycloheptylpiperazine exhibits a wide range of biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has also been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorobenzyl)-4-cycloheptylpiperazine has several advantages as a research tool. It is a relatively simple compound to synthesize, and its pharmacological effects are well-documented. However, 1-(2-chlorobenzyl)-4-cycloheptylpiperazine also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well-characterized.
Orientations Futures
There are several future directions for research on 1-(2-chlorobenzyl)-4-cycloheptylpiperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has also been investigated as a potential treatment for neuropathic pain. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-cycloheptylpiperazine and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-4-cycloheptylpiperazine is a synthetic compound that exhibits a wide range of biochemical and physiological effects. Its potential therapeutic applications have gained significant attention in the scientific community. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has been shown to have antidepressant, anxiolytic, and anticonvulsant effects, and it has been investigated for its potential use in the treatment of neuropathic pain and schizophrenia. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-cycloheptylpiperazine and to identify any potential side effects associated with its use.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-cycloheptylpiperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and anticonvulsant effects. 1-(2-chlorobenzyl)-4-cycloheptylpiperazine has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-cycloheptylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2/c19-18-10-6-5-7-16(18)15-20-11-13-21(14-12-20)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEXLWFEWQZBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-cycloheptylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4761469.png)
![5-(4-chlorophenyl)-4-[4-(3-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4761475.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4761478.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4761480.png)




![methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4761507.png)
![5-{[2-(4-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4761508.png)
![4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4761513.png)
![ethyl 2-[(1-azepanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4761520.png)
